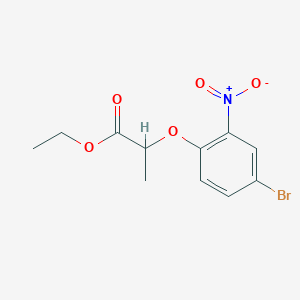

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-nitrophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-5-4-8(12)6-9(10)13(15)16/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLNFWQWRLIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2 4 Bromo 2 Nitrophenoxy Propanoate and Analogues

Established Synthetic Pathways to the Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Scaffold

The traditional synthesis of this compound and its analogues relies on a series of well-understood and sequential reactions. These pathways involve the separate formation of the ester and ether components, along with the regiocontrolled introduction of substituents on the aromatic precursor.

Esterification Reactions for Propanoate Moiety Formation

The formation of the ethyl propanoate portion of the target molecule is typically achieved through esterification. The most common method is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. praxilabs.comchemguide.co.uk

In this context, propanoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. praxilabs.comchemguide.co.uk The reaction is typically heated under reflux to increase the reaction rate. researchgate.net Since the reaction is an equilibrium process, strategies are often employed to drive it towards the product side. One common technique is to remove the water produced as a byproduct, for instance, by using a Dean-Stark apparatus or molecular sieves. praxilabs.comyoutube.com Another approach is to use an excess of one of the reactants, usually the less expensive alcohol (ethanol). ceon.rs

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester product. praxilabs.com

Table 1: Conditions for Fischer Esterification of Propanoic Acid

| Reactants | Catalyst | Key Conditions | Purpose |

|---|---|---|---|

| Propanoic Acid, Ethanol | Concentrated H₂SO₄ | Heating/Reflux | Increase reaction rate. researchgate.net |

| Propanoic Acid, Ethanol | Concentrated H₂SO₄ | Removal of water (e.g., molecular sieves) | Shift equilibrium to favor product formation. praxilabs.comyoutube.com |

Phenoxy Ether Linkage Construction via Nucleophilic Aromatic Substitution

The central phenoxy ether linkage in this compound is commonly constructed via a nucleophilic aromatic substitution (SₙAr) reaction. The Williamson ether synthesis is a classic and high-yielding approach for this transformation. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide.

For the synthesis of the target molecule, this would typically involve two main routes:

Route A: The reaction of a 4-bromo-2-nitrophenoxide salt with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).

Route B: The reaction of an ethyl 2-phenoxypropanoate salt with a dihalo-nitrobenzene (e.g., 1,4-dibromo-2-nitrobenzene).

Route A is generally preferred. The synthesis begins with the deprotonation of the precursor, 4-bromo-2-nitrophenol (B183274), using a suitable base (like sodium hydride or potassium carbonate) to form the highly nucleophilic phenoxide ion. This phenoxide then displaces the halide from ethyl 2-bromopropanoate (B1255678) to form the desired ether. wikipedia.org

The success of this SₙAr reaction is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group (NO₂) in the ortho position. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy and accelerating the substitution process. libretexts.orgmasterorganicchemistry.com

Regioselective Halogenation and Nitration of Precursor Molecules

The precise placement of the bromo and nitro groups on the phenol (B47542) ring is critical and is achieved through electrophilic aromatic substitution reactions. The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group. chemistrysteps.com

A logical synthetic sequence for the precursor, 4-bromo-2-nitrophenol, would be:

Regioselective Bromination: The first step is the bromination of phenol. To achieve mono-substitution and favor the para position, the reaction is typically carried out under mild conditions, such as using one equivalent of bromine (Br₂) at a low temperature (e.g., < 5 °C). chemistrysteps.com The para position is generally favored over the ortho positions due to reduced steric hindrance. chemistrysteps.com

Regioselective Nitration: The resulting 4-bromophenol (B116583) is then nitrated. The hydroxyl group is a more powerful directing group than the bromine atom and will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. Since the para position is already occupied by bromine, nitration occurs at one of the ortho positions. Using dilute nitric acid is often sufficient and helps to prevent over-nitration or oxidation of the phenol ring. chemistrysteps.com More advanced methods for achieving high regioselectivity in phenol nitration include the use of reagents like copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) or a mixture of ammonium (B1175870) nitrate and potassium hydrogen sulfate (B86663) (NH₄NO₃/KHSO₄), which can provide excellent yields of ortho-nitrated products. researchgate.netdergipark.org.tr

Table 2: Reagents for Regioselective Substitution of Phenols

| Reaction | Reagent | Position Selectivity | Conditions |

|---|---|---|---|

| Bromination | 1 eq. Br₂ | Para | Low temperature (< 5°C). chemistrysteps.com |

| Nitration | Dilute HNO₃ | Ortho (on 4-substituted phenol) | Avoids oxidation and dinitration. chemistrysteps.com |

| Nitration | Cu(NO₃)₂·3H₂O | Ortho | Mild conditions, good yields. researchgate.net |

Advanced Synthetic Approaches and Optimized Reaction Conditions

Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, reducing steps, and employing more sophisticated catalytic systems.

Transition Metal-Catalyzed Coupling Reactions in Phenoxypropanoate Synthesis

Transition metal catalysis offers powerful alternatives for forming the C-O ether bond in phenoxypropanoates. While the Williamson ether synthesis is effective, Ullmann-type coupling reactions, which are typically copper-catalyzed, can also be employed. These reactions are particularly useful for coupling aryl halides with alcohols or phenols. wikipedia.orgresearchgate.net

In the context of this compound synthesis, a copper-catalyzed coupling could potentially be used to react 1,4-dibromo-2-nitrobenzene (B110544) with ethyl 2-hydroxypropanoate. This approach might offer different substrate scope and functional group tolerance compared to the traditional SₙAr pathway. Research in this area continues to develop new ligands and reaction conditions to improve yields and expand the applicability of these catalytic methods for constructing diaryl and alkyl-aryl ethers. researchgate.net

One-Pot and Multicomponent Reaction Strategies

A hypothetical one-pot synthesis for an analogue of the target molecule could involve the sequential, regioselective halogenation and nitration of a phenol derivative in a single reaction vessel, followed by the in-situ addition of a base and an ethyl 2-halopropanoate to form the final ether linkage. While a specific one-pot protocol for this compound is not widely reported, the principles of MCRs represent a frontier in streamlining the synthesis of complex molecules. nih.gov The development of such a process would require careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates involved.

Exploration of Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and its analogues, traditionally achieved through methods like the Williamson ether synthesis, is increasingly being scrutinized through the lens of green chemistry. The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govmerckmillipore.com In the context of synthesizing phenoxypropanoates, this translates to exploring alternative reaction conditions, catalysts, and solvents to create more environmentally benign processes.

One of the key areas of exploration is the use of phase-transfer catalysis (PTC) . The Williamson ether synthesis, a fundamental reaction for creating the ether linkage in these molecules, typically involves the reaction of a phenoxide with an alkyl halide. ijche.com Traditional approaches often require the use of anhydrous organic solvents and strong bases, which can be hazardous and generate significant waste. PTC offers a greener alternative by facilitating the transfer of reactants between immiscible phases (e.g., a solid or aqueous phase and an organic phase), thereby accelerating the reaction and often allowing for the use of milder bases and less hazardous solvents, including water. ijche.comcrdeepjournal.org For instance, the synthesis of ethyl 2-(4-nitrophenoxy)acetate, a structurally related compound, has been successfully carried out using solid-liquid phase-transfer catalysis under ultrasonic irradiation, which further enhances reaction rates. ijche.com This technique minimizes the need for harsh reaction conditions and volatile organic solvents.

Microwave-assisted synthesis is another green technique that has shown significant promise in accelerating organic reactions. rroij.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions with fewer byproducts. numberanalytics.comresearchgate.net In the context of Williamson ether synthesis, microwave-assisted methods can significantly shorten the time required for the formation of the ether linkage, from hours to mere minutes, while also potentially enabling the use of solvent-free conditions. researchgate.netsid.irwikipedia.org

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. whiterose.ac.uk Research into greener solvents focuses on alternatives that are derived from renewable resources, are biodegradable, and have a lower environmental impact. merckmillipore.comsigmaaldrich.com For the synthesis of aryl ethers, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as greener alternatives to traditional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. sigmaaldrich.com Furthermore, performing reactions in water, the most abundant and environmentally benign solvent, is a key goal of green chemistry. organic-chemistry.org Metal-free synthesis of aryl ethers in water has been demonstrated, offering a promising avenue for the synthesis of phenoxypropanoates. organic-chemistry.org

Below is a table summarizing the application of green chemistry principles to the synthesis of related phenoxypropanoates.

| Green Chemistry Principle | Technique | Application in Phenoxypropanoate Synthesis (Analogues) | Advantages |

| Waste Prevention | Phase-Transfer Catalysis (PTC) | Synthesis of ethyl 2-(4-nitrophenoxy)acetate using a solid base and PTC. ijche.com | Reduces the need for stoichiometric strong bases and anhydrous solvents, minimizing waste. |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid synthesis of alkyl aryl ethers under microwave irradiation. researchgate.netsid.ir | Drastically reduces reaction times from hours to minutes, saving energy. wikipedia.org |

| Safer Solvents and Auxiliaries | Use of Greener Solvents | Exploration of solvents like CPME and 2-MeTHF as alternatives to traditional ethers. sigmaaldrich.com | Lower toxicity, reduced peroxide formation, and potential for derivation from renewable sources. sigmaaldrich.com |

| Catalysis | Phase-Transfer Catalysts | Use of quaternary ammonium salts to facilitate reactions between different phases. ijche.com | Catalytic amounts are sufficient, avoiding stoichiometric reagents and improving reaction efficiency. |

Synthesis of Structurally Related Propanoate Derivatives and Analogues

The synthesis of analogues of this compound is a crucial area of research for exploring structure-activity relationships and developing new compounds with potentially enhanced properties. This involves systematic modifications to different parts of the molecule.

Systematic Variation of Alkyl and Aryl Substitutions on the Propanoate Ester

Systematic variation of the alkyl group on the propanoate ester and the aryl group of the phenoxy moiety allows for a detailed investigation of how these structural changes influence the compound's properties.

Variation of the Alkyl Ester Group: The ethyl group of the propanoate ester can be readily replaced with other alkyl groups (e.g., methyl, propyl, butyl) by using the corresponding alcohol in the esterification step of the synthesis. For example, propanoic acid can be reacted with methanol (B129727), propanol, or butanol in the presence of an acid catalyst to yield methyl propanoate, propyl propanoate, or butyl propanoate, respectively. youtube.comnih.gov This modification can influence the compound's lipophilicity, which in turn can affect its biological activity and environmental fate.

Variation of the Aryl Substituents: Modifications to the aryl ring of the phenoxy group can also be systematically explored. Starting with different substituted phenols allows for the synthesis of a wide range of analogues. For instance, using 4-ethylphenol (B45693) in a Fischer esterification reaction would yield ethyl 2-(4-ethylphenoxy)propanoate. smolecule.com The synthesis of various 2-(4-substitutedmethylphenyl)propionic acid derivatives has been reported, demonstrating the feasibility of introducing different substituents onto the phenyl ring. cato-chem.com

The following table provides examples of such systematic variations found in the synthesis of related propanoate esters.

| Starting Phenol | Alkylating Agent | Resulting Propanoate Ester |

| 4-Nitrophenol | Ethyl 2-bromoacetate | Ethyl 2-(4-nitrophenoxy)acetate mdpi.com |

| 4-Ethylphenol | Propanoic acid | Ethyl 2-(4-ethylphenoxy)propanoate smolecule.com |

| Phenol | Ethyl 2-bromoisobutyrate | Ethyl 2-phenoxyisobutyrate researchgate.net |

| 2,4,6-Tribromophenol | Dibromomethane | α-Bromomethyl 2,4,6-tribromophenyl (B11824935) ether researchgate.net |

Modifications of the Bromo-Nitrophenyl Moiety for Chemical Diversification

Chemical diversification of the bromo-nitrophenyl moiety offers another avenue for creating novel analogues. This can involve reactions that alter or replace the bromo and nitro substituents.

Modification of the Nitro Group: The nitro group is a versatile functional group that can be readily transformed into other functionalities. mdpi-res.comscispace.com A common modification is the catalytic reduction of the nitro group to an amino group. mdpi.comwikipedia.org This transformation can be achieved using various reducing agents, such as iron in the presence of an acid or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.com For example, the reduction of the nitro group in ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate has been accomplished using iron powder in glacial acetic acid. researchgate.net This conversion from a nitro to an amino group significantly alters the electronic properties of the aromatic ring and can have a profound impact on the molecule's biological activity.

Modification of the Bromo Group: The bromine atom on the phenyl ring can be replaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation by electron-withdrawing groups and may necessitate harsh reaction conditions. libretexts.orgsavemyexams.comlibretexts.org The presence of the nitro group in the ortho position to the ether linkage and para to the bromine atom activates the ring for such substitutions. More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, could also be employed to replace the bromine atom with a variety of other functional groups, offering a broad scope for chemical diversification.

The table below illustrates potential modifications to the bromo-nitrophenyl moiety based on reactions of analogous compounds.

| Starting Moiety | Reagent/Condition | Modified Moiety | Reaction Type | Reference Analogue |

| 4-Bromo-2-nitrophenyl | Fe / Acetic Acid | 4-Bromo-2-aminophenyl | Nitro Group Reduction | Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate researchgate.net |

| 4-Bromo-2-nitrophenyl | H₂, Pd/C | 4-Bromo-2-aminophenyl | Catalytic Hydrogenation | General method for nitro reduction wikipedia.org |

| 4-Bromo-2-nitrophenyl | Strong Nucleophile | 4-Substituted-2-nitrophenyl | Nucleophilic Aromatic Substitution | General SNAr principles libretexts.org |

Chiral Synthesis and Resolution Approaches to Stereoisomers

The propanoate moiety of this compound contains a chiral center at the C-2 position, meaning the compound can exist as a pair of enantiomers. Since enantiomers can have different biological activities, the synthesis of enantiomerically pure forms is of significant interest.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. york.ac.uk For example, the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved through rhodium-catalyzed 1,4-addition of arylzinc reagents in the presence of a chiral ligand. nih.gov Similar strategies could potentially be adapted for the asymmetric synthesis of the target compound. Another approach involves the asymmetric hydrogenation of a suitable precursor. nih.gov

Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org There are several techniques for chiral resolution:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic carboxylic acid precursor with a chiral resolving agent (a chiral amine or alcohol) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase to separate the enantiomers of a racemic mixture. nih.gov This method has been applied to the resolution of the enantiomers of various 2-phenoxypropionic acids. nih.gov

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. mdpi.com This has been successfully applied to the resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol and other related esters. researchgate.net For instance, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective esterification using a chiral catalyst. mdpi.com

The following table summarizes various approaches to obtaining stereoisomers of related phenoxypropanoic acid derivatives.

| Approach | Method | Example Application | Outcome |

| Chiral Synthesis | Asymmetric Catalysis | Rhodium-catalyzed asymmetric 1,4-addition for 2-aryl-2,3-dihydro-4-quinolones. nih.gov | Direct formation of an enantiomerically enriched product. |

| Chiral Resolution | Chiral Chromatography | Separation of 2-phenoxypropionic acid enantiomers on a chiral column. nih.govnih.gov | Isolation of individual enantiomers from a racemic mixture. |

| Chiral Resolution | Enzymatic Kinetic Resolution | Lipase-catalyzed resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol. mdpi.com | Separation of enantiomers through selective enzymatic reaction. |

| Chiral Resolution | Diastereomeric Salt Crystallization | Resolution of racemic tartaric acid with a chiral amine. wikipedia.org | Separation of diastereomers by crystallization. |

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 4 Bromo 2 Nitrophenoxy Propanoate

Reactivity of the Nitro Group: Reduction Pathways and Amination Derivatives

The nitro group on the aromatic ring is a key functional group that can be readily transformed, primarily through reduction, to yield the corresponding amino derivative. This transformation is a cornerstone in the synthesis of many heterocyclic compounds and other complex molecules. The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation or dissolving metal reduction. youtube.com

Catalytic hydrogenation is a widely used and efficient method for this purpose. mdpi.comwku.edu It involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com Common catalysts include palladium, platinum, and nickel. youtube.comwku.edu For instance, palladium on carbon (Pd/C) is frequently employed for the hydrogenation of aromatic nitro compounds. mdpi.com The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and selectivity. wku.edu A significant advantage of catalytic hydrogenation is its chemoselectivity; under controlled conditions, the nitro group can be reduced without affecting other reducible groups, such as the bromo substituent. nih.gov

Another common method is the use of metals in an acidic medium, such as iron, tin, or zinc with hydrochloric acid. youtube.com This dissolving metal reduction provides an alternative pathway to the aromatic amine. youtube.com The choice between catalytic hydrogenation and dissolving metal reduction often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For example, acid-sensitive groups would preclude the use of dissolving metal reductions. youtube.com

The resulting product, ethyl 2-(2-amino-4-bromophenoxy)propanoate, is a valuable intermediate. The amino group, being a nucleophile, can participate in a variety of subsequent reactions, including diazotization, acylation, and, notably, intramolecular cyclization to form heterocyclic structures like benzoxazinones. researchgate.netontosight.ai

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 1-4 atm H₂, Room temperature or slightly elevated | High yields, clean reaction, high chemoselectivity. nih.gov | Requires specialized pressure equipment, catalyst can be expensive. |

| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Reflux in acidic solution | Inexpensive reagents, scalable. | Harsh acidic conditions, can produce metallic waste. youtube.com |

| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), Hydrazine | Pd/C, Reflux in a solvent like methanol (B129727) | Avoids the use of gaseous hydrogen. mdpi.com | May require stoichiometric amounts of hydrogen donor. |

Reactivity of the Bromo Substituent: Nucleophilic Displacements and Cross-Coupling Applications

The bromo substituent on the aromatic ring is another site of significant reactivity. While direct nucleophilic aromatic substitution on an unactivated aryl halide is difficult, the presence of the electron-withdrawing nitro group ortho to the ether linkage can influence the ring's electron density. However, the most synthetically valuable reactions involving the bromo substituent are palladium-catalyzed cross-coupling reactions. mdpi.com

These reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is coupled with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecules like ethyl 2-(4-bromo-2-nitrophenoxy)propanoate. researchgate.netnih.gov The reactivity of aryl halides in these couplings generally follows the order I > OTf > Br >> Cl. wikipedia.org

Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). These reactions allow for the introduction of a wide array of substituents at the 4-position of the phenoxy ring, dramatically increasing the molecular complexity and providing access to a vast library of derivatives. The choice of catalyst, ligand, and base is crucial for the success of these reactions, and numerous catalytic systems have been developed to achieve high yields and selectivity. mdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(PPh₃)₄, K₂CO₃ or K₃PO₄. wikipedia.orglibretexts.org |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP, NaOt-Bu |

Hydrolysis and Transesterification of the Ester Moiety

The ethyl ester group is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of the ester functional group. wikipedia.org

Hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. The product of hydrolysis of this compound would be 2-(4-bromo-2-nitrophenoxy)propanoic acid and ethanol (B145695).

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of an acid or base catalyst would lead to the formation of mthis compound and ethanol. Driving the equilibrium towards the desired product can be achieved by using a large excess of the new alcohol or by removing the alcohol byproduct (in this case, ethanol) by distillation. wikipedia.org Various catalysts, including mineral acids, alkoxides, and enzymes like lipases, can be employed for transesterification. wikipedia.orgorganic-chemistry.org

Reactions Involving the Alpha-Carbon of the Propanoate Chain

The alpha-carbon of the propanoate chain, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.org

The enolate derived from this compound can act as a nucleophile in condensation reactions. For instance, in a Claisen condensation, the enolate can attack the carbonyl group of another ester molecule. libretexts.org While a self-condensation is possible, a crossed Claisen condensation with a different ester (one that cannot form an enolate, like ethyl formate or ethyl benzoate) is often more synthetically useful to avoid a mixture of products. The enolate can also participate in aldol-type condensation reactions, attacking the carbonyl group of an aldehyde or a ketone to form a β-hydroxy ester, which can subsequently be dehydrated.

One of the most significant reactions involving the alpha-carbon is its alkylation. libretexts.orgyoutube.com To achieve efficient alkylation, a strong, non-nucleophilic base is required to completely convert the ester into its enolate form. pressbooks.pub Lithium diisopropylamide (LDA) is a commonly used base for this purpose. pressbooks.publibretexts.org Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an SN2-type reaction to introduce an alkyl group at the alpha-position. libretexts.orgpressbooks.pub This process is most effective with primary alkyl halides to avoid competing elimination reactions. libretexts.org

Similarly, the enolate can react with an acylating agent, such as an acid chloride or an anhydride, to introduce an acyl group at the alpha-carbon. This acylation reaction leads to the formation of a β-keto ester derivative. These alkylation and acylation reactions are powerful methods for elaborating the propanoate side chain, providing access to a wide range of substituted analogues. pearson.com

Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of functional groups in this compound allows for intramolecular reactions, leading to the formation of heterocyclic systems. A prominent example is the reductive cyclization pathway to form benzoxazinone (B8607429) derivatives. researchgate.net

This process typically begins with the reduction of the nitro group to an amino group, as described in section 3.1. The resulting intermediate, ethyl 2-(2-amino-4-bromophenoxy)propanoate, contains both a nucleophilic amine and an electrophilic ester group in proximity. Under suitable conditions (often thermal or base-catalyzed), the amino group can perform an intramolecular nucleophilic attack on the ester carbonyl. This attack is followed by the elimination of ethanol, resulting in the formation of a six-membered heterocyclic ring, specifically a 4-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one. researchgate.netorganic-chemistry.org This type of cyclization is a common and efficient method for synthesizing the benzoxazinone scaffold, which is a core structure in many biologically active compounds. mdpi.com A similar strategy involving the reduction of a nitro group followed by Michael addition has been used to synthesize related 1,4-benzoxazine structures. researchgate.net

While specific rearrangement pathways for this exact molecule are not extensively documented, related structures can undergo various molecular rearrangements depending on the reaction conditions and the presence of specific reagents.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Phenoxypropanoate Formation and Derivatization

The formation of ethyl 2-(4-bromo-2-nitrophenoxy)propanoate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanistic pathway, the phenoxide ion derived from 4-bromo-2-nitrophenol (B183274) acts as the nucleophile, attacking an electrophilic ethyl propanoate derivative, such as ethyl 2-bromopropanoate (B1255678). The presence of the nitro group in the ortho position and the bromine atom in the para position to the hydroxyl group of the phenol (B47542) are critical for activating the aromatic ring towards nucleophilic attack. The electron-withdrawing nature of these substituents delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction.

The general mechanism can be outlined as follows:

Deprotonation of the phenol: A base is used to deprotonate the hydroxyl group of 4-bromo-2-nitrophenol, forming the more nucleophilic 4-bromo-2-nitrophenoxide ion.

Nucleophilic attack: The phenoxide ion attacks the carbon atom bearing the leaving group (e.g., bromide) of the ethyl 2-halopropanoate.

Formation of the ether linkage: The leaving group is displaced, resulting in the formation of the ether bond and yielding this compound.

Derivatization reactions of this compound can involve transformations of the ester, nitro, or bromo functionalities. For instance, reduction of the nitro group to an amine is a common derivatization, which can then undergo further reactions like cyclization. yu.edu.joresearchgate.net The mechanism of this reduction, often carried out with metals like iron in acidic media, involves a series of single electron transfers. yu.edu.joresearchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

A key intermediate in the SNAr formation of this compound is the Meisenheimer complex. This is a negatively charged intermediate where both the incoming nucleophile (the phenoxide) and the leaving group are attached to the same carbon atom of the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge through resonance.

In derivatization reactions, such as the synthesis of 1,4-benzoxazines from related phenoxybutenoates, N-alkylated products can be identified as intermediates which then undergo cyclization. yu.edu.joresearchgate.net Spectroscopic techniques such as NMR and mass spectrometry are instrumental in identifying and characterizing such transient species. researchgate.net

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

Kinetic studies of analogous phenoxypropanoate syntheses reveal that the reaction rate is dependent on several factors, including the concentrations of the reactants, the nature of the solvent, and the catalyst used. ijche.com For instance, in phase-transfer catalyzed systems, the reaction can exhibit pseudo-first-order kinetics. ijche.com The rate expression can be developed to understand the kinetic behavior and determine the apparent rate constant. ijche.com

Thermodynamic analysis of these reactions generally indicates that the formation of the ether linkage is an exothermic process, favored at lower temperatures. However, elevated temperatures are often required to overcome the activation energy barrier, especially when using less reactive substrates or weaker bases. The choice of reaction conditions therefore often represents a compromise between kinetic and thermodynamic favorability.

Influence of Catalysts, Solvents, and Reagents on Reaction Selectivity and Rate

The choice of catalysts, solvents, and reagents has a profound impact on the efficiency and selectivity of the synthesis of this compound and its derivatives.

Catalysts: Phase-transfer catalysts (PTCs) are often employed in the synthesis of phenoxyalkanoates to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. ijche.com The catalyst, typically a quaternary ammonium (B1175870) salt, transports the phenoxide ion into the organic phase, thereby increasing the reaction rate. The effectiveness of the PTC can depend on its structure and lipophilicity.

Solvents: Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for SNAr reactions as they can solvate the cation of the phenoxide salt without strongly solvating the anion, thus enhancing its nucleophilicity. google.com The choice of solvent can also influence the reaction rate and yield. For example, in the preparation of catalysts on activated carbon carriers, the use of mixed solvents can improve the dispersion of active components and enhance catalytic activity. nih.gov

Reagents: The nature of the base used for the deprotonation of the phenol is critical. Stronger bases will lead to a higher concentration of the phenoxide ion, thus increasing the reaction rate. However, very strong bases may also promote side reactions. Common bases include potassium carbonate and sodium hydroxide (B78521). yu.edu.jogoogle.com The choice of the leaving group on the propanoate ester also affects the reaction rate, with better leaving groups (e.g., iodide, bromide) leading to faster reactions.

The following table summarizes the influence of various reaction parameters on the synthesis of related phenoxypropanoates, which can be extrapolated to the synthesis of the title compound.

| Parameter | Effect on Reaction Rate | Effect on Selectivity |

| Catalyst | Phase-transfer catalysts significantly increase the rate by facilitating interphase transport of the nucleophile. ijche.com | Can influence the extent of side reactions, such as O- vs. C-alkylation, although O-alkylation is generally favored. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) enhance the rate by increasing the nucleophilicity of the phenoxide. google.com | The solvent can affect the solubility of reactants and intermediates, potentially influencing the product distribution. |

| Base | Stronger bases lead to a higher concentration of the phenoxide, thus increasing the reaction rate. google.com | The choice of base can be critical in preventing side reactions like hydrolysis of the ester. |

| Temperature | Higher temperatures generally increase the reaction rate by providing the necessary activation energy. | Can lead to decreased selectivity and the formation of decomposition products if too high. |

| Leaving Group | Better leaving groups (I > Br > Cl) on the ethyl propanoate lead to faster reaction rates. | Generally has a minor effect on selectivity for the main product. |

The following table details the reagents and conditions used in the synthesis of related compounds, providing a basis for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product |

| p-nitrophenol | ethyl 2-bromoacetate | K2CO3, Phase-Transfer Catalyst | - | 50°C, sonication | ethyl 2-(4-nitrophenoxy)acetate ijche.com |

| 4-nitrophenyl halides | methylmalonate esters | NaOH or K2CO3 | DMF or DMSO | 0-100°C | 2-(4-Nitrophenyl)-2-methylmalonate esters google.com |

| 2-aminophenol | ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | K2CO3 | Acetone | Reflux | ethyl (2E)-3-ethoxy-4-(2-aminophenoxy)but-2-enoate yu.edu.jo |

| 4'-bromo-2-diazoacetophenone | trifluoromethanesulfonic acid | - | anhydrous SO2 | - | 4'-bromophenacyl trifluoromethanesulfonate (B1224126) nih.gov |

Computational and Theoretical Studies on Ethyl 2 4 Bromo 2 Nitrophenoxy Propanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. iiste.orgnih.gov DFT methods are employed to solve the Schrödinger equation for a molecule, providing information about its electron distribution and energy levels. These calculations are crucial for predicting a molecule's stability, reactivity, and various other chemical properties. nih.gov

For Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, DFT calculations can be used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. iiste.orgslideshare.net A smaller gap generally suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be derived, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. For instance, the electrophilicity index helps in understanding the molecule's behavior in reactions involving charge transfer.

Below is an illustrative table of electronic properties for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Electronegativity (χ) | 4.8 | eV |

| Chemical Hardness (η) | 2.7 | eV |

| Electrophilicity Index (ω) | 4.27 | eV |

| Dipole Moment | 3.2 | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. mdpi.comnih.gov Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. This can be achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations offer a more dynamic picture of a molecule's behavior. nih.gov In an MD simulation, the motion of atoms and molecules is calculated over time by solving Newton's equations of motion. This provides insights into the conformational flexibility of the molecule, its interactions with its environment (such as a solvent), and the time-scales of its internal motions. mdpi.comnih.gov For this compound, MD simulations can reveal how the molecule explores its conformational space and which shapes are most prevalent under specific conditions.

A key aspect of the conformational analysis of this molecule would be the study of the dihedral angles around the ether linkage and the ester group. The following table illustrates a hypothetical potential energy scan for the rotation around the C-O bond connecting the phenoxy group to the propanoate moiety.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 4.8 | Eclipsed |

| 180 | 0.0 | Anti (Most Stable) |

| 240 | 4.8 | Eclipsed |

| 300 | 0.5 | Gauche |

Note: The data in this table is illustrative and represents a simplified potential energy surface scan.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. researchgate.netresearchgate.net DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which are observed in its ultraviolet-visible (UV-Vis) spectrum.

Investigating reaction pathways is another important application of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, computational studies could explore its degradation pathways or its reactions with other molecules.

The table below provides a comparison of hypothetical calculated and typical experimental IR frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1745 | 1735-1750 |

| NO₂ (Nitro) | Asymmetric Stretching | 1530 | 1500-1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1350 | 1335-1370 |

| C-O (Ether) | Stretching | 1250 | 1230-1270 |

| C-Br | Stretching | 650 | 500-680 |

Note: The calculated frequencies in this table are illustrative and would typically be scaled to better match experimental values.

Application of Cheminformatics in Compound Design and Property Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data and design new compounds with desired properties. pharmaphorum.comlongdom.org For a molecule like this compound, which may have applications as a herbicide or in other areas, cheminformatics tools can be invaluable. nih.govmdpi.com

One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govderpharmachemica.com These models use statistical methods to correlate the chemical structure of a compound with its biological activity or physical properties. By building a QSAR model based on a series of related compounds, it is possible to predict the activity of new, unsynthesized molecules. This can significantly accelerate the process of drug discovery or the development of new agrochemicals. nih.gov

Cheminformatics also plays a crucial role in virtual screening, where large databases of chemical compounds are computationally screened to identify those that are most likely to be active against a specific biological target. longdom.org Techniques like molecular docking can predict how a molecule like this compound might bind to a protein, providing insights into its potential mechanism of action.

Advanced Analytical and Spectroscopic Characterization in Research of Ethyl 2 4 Bromo 2 Nitrophenoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, along with their interactions, a detailed structural map of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate can be constructed.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the propanoate and ethyl ester moieties. The electron-withdrawing effects of the nitro group and the bromine atom, along with the ether linkage, significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. Protons on carbons adjacent to an ether oxygen are typically observed in the 3.4 to 4.5 ppm range. libretexts.orgopenstax.org

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-OCH₂CH₃ ) | 1.2 - 1.4 | Triplet | 3H |

| Propanoate (-CH(CH₃ )-) | 1.6 - 1.8 | Doublet | 3H |

| Ethyl (-OCH₂ CH₃) | 4.2 - 4.4 | Quartet | 2H |

| Propanoate (-O-CH (CH₃)-) | 4.8 - 5.0 | Quartet | 1H |

| Aromatic (H-6) | 7.0 - 7.2 | Doublet | 1H |

| Aromatic (H-5) | 7.6 - 7.8 | Doublet of Doublets | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen are deshielded and appear at a lower field (higher ppm value). oregonstate.edu Ether-linked carbons typically absorb in the 50 to 80 δ range. libretexts.orgpressbooks.pub The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing between 165-190 ppm. oregonstate.edu

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-OCH₂C H₃) | ~14 |

| Propanoate (-CH(C H₃)-) | ~18 |

| Ethyl (-OC H₂CH₃) | ~62 |

| Propanoate (-O-C H(CH₃)-) | ~75 |

| Aromatic (C-6) | ~115 |

| Aromatic (C-4) | ~118 |

| Aromatic (C-3) | ~128 |

| Aromatic (C-5) | ~130 |

| Aromatic (C-2) | ~141 |

| Aromatic (C-1) | ~152 |

Advanced Two-Dimensional NMR Techniques

To confirm the assignments made from one-dimensional NMR spectra and to further probe the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, between the methyl and methine protons of the propanoate group, and between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This technique would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~4.9 ppm to the ¹³C signal at ~75 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the methine proton of the propanoate group to the ester carbonyl carbon and to the aromatic carbon involved in the ether linkage (C-1), confirming the connectivity of the aryloxy and propanoate moieties.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂BrNO₅), the exact mass can be calculated. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Predicted HRMS Data for C₁₁H₁₂BrNO₅

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M(⁷⁹Br)]⁺ | 316.9949 |

| [M(⁸¹Br)]⁺ | 318.9929 |

| [M(⁷⁹Br)+H]⁺ | 317.9997 |

| [M(⁸¹Br)+H]⁺ | 319.9977 |

| [M(⁷⁹Br)+Na]⁺ | 339.9816 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound. A pure sample will yield a single peak in the gas chromatogram.

The mass spectrometer detector provides a fragmentation pattern for the compound as it elutes from the GC column. This pattern serves as a molecular "fingerprint." For this compound, fragmentation is expected to occur at the most labile bonds, such as the ether and ester linkages. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of a bond adjacent to the oxygen) and inductive cleavage. libretexts.orgmiamioh.edu Nitroaromatic compounds often show characteristic losses of NO (30 Da) and NO₂ (46 Da). nih.govyoutube.com The analysis of these fragments helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peaks would include a strong absorption for the ester carbonyl (C=O) stretch. Aryl alkyl ethers typically show two characteristic C-O stretching bands. libretexts.orgopenstax.org The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. orgchemboulder.com

Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| NO₂ (Nitro) | Asymmetric Stretch | 1550 - 1475 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1360 - 1290 | Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1270 - 1230 | Strong |

| C-O (Alkyl Ether & Ester) | Symmetric Stretch | 1150 - 1050 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgthepharmajournal.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. thepharmajournal.com For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model, offering insights into the spatial arrangement of the bromo, nitro, and propanoate substituents on the phenoxy ring.

Although a specific crystal structure for this compound has not been reported in the searched literature, the application of this technique would be invaluable. The data obtained would allow for a thorough conformational analysis, revealing the preferred orientation of the propanoate side chain relative to the aromatic ring. lumenlearning.comutdallas.edu This information is critical as the conformation of aryloxyphenoxypropionate molecules can influence their biological activity. nih.gov The study of related nitroaromatic compounds by X-ray crystallography has provided significant insights into their molecular geometries. researchgate.net

The process would involve growing a single crystal of the compound, mounting it on a diffractometer, and exposing it to a beam of X-rays. wikipedia.org By measuring the angles and intensities of the diffracted beams, an electron density map can be generated, from which the atomic positions are determined. wikipedia.orgthepharmajournal.com The resulting structural data would be presented in a crystallographic information file (CIF) and would include key parameters as hypothetically detailed in the table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₂BrNO₅ |

| Formula Weight | 318.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.3 |

| Z | 4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable tools in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. youtube.comtandfonline.com For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques. pathogenia.comalwsci.com

HPLC is particularly well-suited for the analysis of this compound due to its non-volatile nature and the presence of chromophores (the nitroaromatic ring) that allow for straightforward UV detection. pathogenia.comalwsci.com Reversed-phase HPLC, employing a nonpolar stationary phase (like C18) and a polar mobile phase, would be the method of choice for both purity assessment and preparative purification. researchgate.netnih.gov The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. pathogenia.com Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water mixtures), flow rate, and detection wavelength to achieve optimal resolution and sensitivity. diva-portal.org

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), could also be used, especially for identifying any volatile impurities or byproducts from the synthesis. alwsci.comnih.gov Given the presence of electronegative atoms (bromo, nitro, and oxygens), an electron capture detector (ECD) could provide high sensitivity for trace analysis. epa.gov

The purity of a synthesized batch of this compound would be determined by the peak area percentage of the main component in the chromatogram. alwsci.com A hypothetical HPLC method for purity assessment is detailed below.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~5.8 min |

Note: This table presents a hypothetical HPLC method for illustrative purposes.

Electroanalytical Techniques for Redox Behavior and Electrosynthesis Applications

Electroanalytical techniques are powerful for investigating the redox properties of molecules, which is particularly relevant for compounds containing electroactive functional groups like the nitroaromatic system in this compound. uchile.clmdpi.com The electrochemical reduction of nitroaromatic compounds is a well-studied process and can provide insights into the molecule's reactivity and potential transformation pathways. uchile.cldtic.mil

Cyclic Voltammetry (CV) would be the primary technique to study the redox behavior of this compound. uchile.cl A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte. The resulting voltammogram would reveal the potentials at which the nitro group is reduced. The reduction of a nitroaromatic group typically proceeds in a stepwise manner. uchile.clacs.org In aprotic media, the first step is often a reversible one-electron reduction to form a radical anion. uchile.cl In protic media, the reduction is more complex and can involve multiple electrons and protons to form nitroso, hydroxylamine (B1172632), and ultimately amine functionalities. acs.orgresearchgate.net

The insights gained from electroanalytical studies can be applied to electrosynthesis. acs.orglew.ro For instance, the controlled-potential electrolysis of this compound could be employed for the selective reduction of the nitro group to an amino group, a common transformation in the synthesis of pharmaceutical and agrochemical intermediates. growingscience.comacs.orgnih.gov This electrochemical approach offers a green alternative to traditional chemical reducing agents. acs.org

Table 3: Anticipated Electrochemical Behavior of this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Cyclic Voltammetry (Aprotic Media) | A reversible or quasi-reversible reduction peak corresponding to the formation of the nitro radical anion (Ar-NO₂•⁻). | Reduction potential of the nitro group; stability of the radical anion. |

| Cyclic Voltammetry (Protic Media) | An irreversible multi-electron reduction wave at a more positive potential than in aprotic media. | Mechanism of nitro group reduction (e.g., formation of hydroxylamine or amine). nih.gov |

| Controlled-Potential Electrolysis | High-yield conversion of the nitro group to an amino group at a specific applied potential. | Potential for selective and environmentally friendly synthesis of the corresponding aniline (B41778) derivative. nih.gov |

Note: The information in this table is based on the known electrochemical behavior of nitroaromatic compounds and represents expected, not experimentally determined, results for the title compound.

Structure Reactivity Relationship Srr Studies of Ethyl 2 4 Bromo 2 Nitrophenoxy Propanoate Derivatives

Influence of Aromatic Substituents (Bromo, Nitro) on Electronic Properties and Reaction Selectivity

The reactivity of the aromatic ring in ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is profoundly dictated by the electronic effects of its bromo and nitro substituents. Both groups are electron-withdrawing, a property that significantly diminishes the electron density of the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it toward nucleophilic aromatic substitution.

The synergistic effect of a para-bromo and an ortho-nitro group renders the aromatic ring exceptionally electron-deficient. This heightened electrophilicity increases the acidity of the parent phenol (B47542) (4-bromo-2-nitrophenol) and impacts the reactivity of the ether bond. The strong electron-withdrawing character of these substituents stabilizes the corresponding phenoxide anion, enhancing its capacity to function as a leaving group in nucleophilic substitution reactions. askfilo.com

The Hammett equation offers a quantitative framework for evaluating the electronic impact of substituents on the reactivity of aromatic systems. wikipedia.org Although a specific Hammett constant for the complete 4-bromo-2-nitrophenoxy substituent is not documented, the constants for the individual bromo and nitro groups provide insight into their collective influence.

| Substituent | σmeta | σpara |

|---|---|---|

| -Br | 0.39 | 0.23 |

| -NO2 | 0.71 | 0.78 |

Data sourced from Hansch et al. (1991). pitt.edu

The positive values of these constants confirm the electron-withdrawing nature of both substituents, with the nitro group exhibiting a substantially stronger effect. The cumulative impact of these groups in this compound is a significant modification of the electronic landscape of the aromatic ring, thereby governing its reaction selectivity.

Stereochemical Aspects and Chirality at the Propanoate Center on Chemical Transformations

The propanoate moiety of this compound features a chiral center at the C2 position. This carbon is asymmetrically substituted with the phenoxy group, a methyl group, a hydrogen atom, and an ester carbonyl group. Consequently, the molecule exists as a pair of enantiomers: (R)- and (S)-ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Chemical reactions occurring at this stereocenter can exhibit stereoselectivity, resulting in the preferential formation of one stereoisomer over another. pitt.edu The stereochemical trajectory of such transformations is governed by the steric and electronic characteristics of the groups attached to the chiral carbon. The sterically demanding 4-bromo-2-nitrophenoxy group can impede the approach of a reagent from one face of the molecule, potentially leading to high diastereoselectivity if a new stereocenter is formed.

For example, in reactions proceeding through an enolate intermediate, the pre-existing stereocenter can direct the approach of an incoming electrophile, a phenomenon known as substrate-controlled diastereoselection. While specific stereochemical investigations on this compound are not extensively reported, studies on analogous chiral 2-arylpropanoic acid derivatives have consistently highlighted the critical role of the incumbent stereocenter in dictating the stereochemical outcome of subsequent reactions. nih.gov

Electronic and Steric Effects of Ester and Phenoxy Groups on Overall Molecular Reactivity

The ethyl ester group (-COOEt) functions as an electron-withdrawing group, a consequence of the electronegativity of its oxygen atoms. This property contributes to the deactivation of the aromatic ring towards electrophilic attack. In terms of steric hindrance, the ethyl component itself is not excessively large, yet the entire ester moiety can affect the molecule's conformation and the accessibility of adjacent reactive sites.

The phenoxy group (-OAr) , an ether linkage, presents a more complex electronic picture. The oxygen atom's lone pairs can be donated into the aromatic ring via a positive resonance effect (+M), which would typically activate the ring towards electrophiles. However, this activating tendency is overwhelmingly countermanded by the potent electron-withdrawing effects of the bromo and nitro substituents. The oxygen atom also exerts a negative inductive effect (-I). The net electronic character of the 4-bromo-2-nitrophenoxy group is therefore strongly electron-withdrawing. Sterically, this substituted phenoxy group is large and can impose significant steric hindrance, influencing the ease of approach of reagents to the propanoate section of the molecule.

The interplay between these electronic and steric factors is crucial. For instance, the electron-withdrawing nature of the ester group enhances the acidity of the α-hydrogen on the propanoate chain, thereby facilitating the formation of an enolate. The subsequent reactions of this enolate would then be subject to the stereochemical control exerted by the bulky phenoxy group.

| Functional Group | Electronic Effect | Steric Effect |

|---|---|---|

| Ethyl Ester (-COOEt) | Electron-withdrawing (-I, -M) | Moderate |

| Phenoxy (-OAr) | Resonance donating (+M), Inductively withdrawing (-I) | Bulky |

Systematic Variation of Functional Groups to Elucidate Chemical Behavior Trends

The systematic modification of functional groups is a cornerstone of chemical research, essential for elucidating structure-activity relationships (SAR) and for the rational design of molecules with desired properties. nih.gov In the context of this compound, several positions on the molecule could be systematically altered to map out trends in its chemical behavior.

Modification of Aromatic Substituents: The bromo and nitro groups are prime candidates for variation. Substituting the bromo group with an electron-donating group, such as a methoxy (B1213986) (-OCH₃), would lessen the electron-deficient character of the aromatic ring. This would, in turn, alter the reactivity of the phenoxy linkage and decrease the acidity of the propanoate's α-hydrogen. Conversely, replacement with a more powerful electron-withdrawing group, like a trifluoromethyl (-CF₃) group, would further amplify the ring's electrophilicity.

Modification of the Ester Group: The ethyl moiety of the ester could be exchanged for other alkyl or aryl groups. This would allow for a systematic investigation of how steric bulk and electronic factors at this position affect reactions such as hydrolysis or transesterification. For example, introducing a bulky tert-butyl group in place of the ethyl group would be expected to sterically hinder reactions at the carbonyl center.

Modification at the Chiral Center: The methyl group at the C2 position of the propanoate could be replaced with other alkyl groups of varying sizes. This would provide insight into how steric bulk at the chiral center influences the stereoselectivity of reactions.

By correlating these systematic structural changes with quantitative measures of reactivity, such as reaction rates or product distributions, a quantitative structure-activity relationship (QSAR) model could be developed for this class of compounds. nih.gov

Strategic Applications in Organic Synthesis and Chemical Development

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate as a Key Building Block in Complex Molecule Synthesis

The structural framework of this compound is analogous to that of aryloxyphenoxypropionates (APPs), a class of compounds renowned for their herbicidal activity. organic-chemistry.orgyoutube.commdpi.com This similarity highlights its potential as a key building block in the synthesis of complex, biologically active molecules. The propanoate side chain, combined with the substituted aromatic ring, provides a versatile scaffold that can be elaborated into more intricate structures.

For instance, the core structure can be integrated into larger molecules through modification of its functional groups. The bromo substituent, in particular, serves as a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille couplings. libretexts.orgyoutube.com This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.

| Coupling Reaction | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Biaryl-substituted propanoates |

| Stille Coupling | Organostannane, Pd catalyst | Aryl- or vinyl-substituted propanoates |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted phenoxypropanoates |

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This extends the molecular framework and allows for the incorporation of diverse structural motifs, a common strategy in the development of agrochemicals and pharmaceuticals. google.com

Precursor to Other Functionally Diverse Organic Compounds and Intermediates

This compound is a valuable precursor for a variety of functionally diverse organic compounds and intermediates due to the distinct reactivity of its functional groups.

A primary transformation is the selective reduction of the nitro group to an amine. This reaction is well-established and can be achieved using various reagents that are compatible with both the ester and the bromo substituent. organic-chemistry.orgthieme-connect.comcommonorganicchemistry.com For example, catalytic hydrogenation using Raney Nickel is effective and often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com Other methods include the use of iron or zinc in acidic media. commonorganicchemistry.com

The resulting amino compound, ethyl 2-(2-amino-4-bromophenoxy)propanoate, is a key intermediate for further derivatization. The newly formed amino group can undergo a plethora of reactions, including diazotization followed by substitution, acylation, and alkylation, leading to a wide range of substituted phenoxypropanoates.

| Transformation | Reagents and Conditions | Product Functional Group |

| Nitro Reduction | H₂, Raney Nickel | Amine |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Bromine Substitution (e.g., Suzuki) | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl |

The bromo group on the aromatic ring can be substituted using various transition-metal-catalyzed cross-coupling reactions, as mentioned previously. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, thereby generating a library of compounds with varied electronic and steric properties.

Derivatization for Chemical Probe Development in Reaction Discovery

Chemical probes are essential tools for exploring biological systems and discovering new reactions. biomol.com this compound can be derivatized to serve as a scaffold for such probes. The ester and bromo functionalities are particularly amenable to modification for the attachment of reporter groups or reactive handles.

For instance, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled to a linker bearing a terminal azide (B81097) or alkyne. These functional groups are bio-orthogonal and can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores or biotin. wikipedia.orgorganic-chemistry.org

Alternatively, the bromo substituent can be converted to other functional groups suitable for bioconjugation. For example, a Suzuki coupling with a boronic acid that contains a protected amine or alcohol would introduce a site for the attachment of a fluorescent dye or other tags. biomol.comnih.gov

Hypothetical Derivatization for a Chemical Probe:

Ester Hydrolysis: Treatment of this compound with a base like lithium hydroxide (B78521) would yield 2-(4-bromo-2-nitrophenoxy)propanoic acid.

Amide Coupling with a Linker: The resulting carboxylic acid could be coupled with an amino-terminated linker containing an azide group (e.g., 3-azidopropan-1-amine) using standard peptide coupling reagents.

Click Chemistry: The azide-functionalized molecule can then be "clicked" onto a terminal alkyne-containing fluorophore, yielding a fluorescent probe.

This modular approach allows for the synthesis of a variety of probes to investigate the interactions of this class of molecules in biological systems. magtech.com.cnartmolecule.fr

Role in the Synthesis of Novel Heterocyclic Systems

A significant application of this compound lies in its use as a precursor for the synthesis of novel heterocyclic systems, particularly those containing a benzoxazine (B1645224) ring. libretexts.orgquora.com The key step in this process is the reduction of the nitro group to an amine, which then acts as a nucleophile in an intramolecular cyclization reaction.

Following the reduction of the nitro group to form ethyl 2-(2-amino-4-bromophenoxy)propanoate, the resulting ortho-aminophenol derivative can undergo intramolecular cyclization. The amino group can attack the ester carbonyl, leading to the formation of a lactam. Alternatively, and more commonly for related structures, the amine can participate in a Michael addition if the side chain is appropriately modified, leading to the formation of a 1,4-benzoxazine ring system. libretexts.orgquora.com

The synthesis of 1,4-benzoxazines from related ortho-nitrophenoxy precursors has been demonstrated, where the reduction of the nitro group is followed by an intramolecular cyclization. mdpi.commdpi.comisca.me The presence of the propanoate side chain in the title compound offers a handle for further functionalization of the resulting heterocyclic system.

| Precursor | Key Transformation | Resulting Heterocycle |

| This compound | 1. Nitro Reduction 2. Intramolecular Cyclization | Substituted Benzoxazine derivative |

This strategy provides a direct route to complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-bromo-2-nitrophenol reacts with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) and reaction monitoring via TLC or HPLC to track intermediate formation. Impurities often arise from incomplete substitution or ester hydrolysis, which can be mitigated by anhydrous conditions and controlled pH .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro and bromo groups cause distinct deshielding in aromatic regions).

- IR : Confirms ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for understanding steric effects of the bromo-nitro substitution pattern .

Q. How do electron-withdrawing substituents (bromo and nitro) influence the compound’s stability and reactivity in electrophilic reactions?